(S)-Bupropion L-Tartaric Acid Salt is a chemical compound derived from bupropion, an aminoketone antidepressant. This compound is utilized primarily in pharmaceutical formulations and research applications. Bupropion is known for its efficacy in treating depression, attention deficit hyperactivity disorder, and aiding smoking cessation. The specific salt form of (S)-bupropion with L-tartaric acid enhances its solubility and stability, making it suitable for various applications in drug development and formulation.
(S)-Bupropion L-Tartaric Acid Salt is synthesized from bupropion, which itself is derived from the racemic mixture of bupropion hydrochloride. The compound can be found in the literature under several names, including (2S)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone L-tartaric acid salt. It is classified under the Chemical Abstracts Service with the number 324548-43-8, indicating its unique identity in chemical databases.
(S)-Bupropion L-Tartaric Acid Salt can be classified as:
The synthesis of (S)-Bupropion L-Tartaric Acid Salt involves several key steps:
The molecular formula of (S)-Bupropion L-Tartaric Acid Salt is C17H24ClNO7. The structure features:
Key structural data includes:
(S)-Bupropion L-Tartaric Acid Salt participates in various chemical reactions primarily related to its metabolism and pharmacological activity:
The metabolic pathways highlight the importance of stereochemistry in determining the pharmacokinetic profile of bupropion and its metabolites, which significantly influence therapeutic outcomes.
(S)-Bupropion L-Tartaric Acid Salt acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its mechanism involves:
Pharmacological studies indicate that bupropion's effects on neurotransmitter systems contribute to its antidepressant properties, with a favorable side effect profile compared to traditional selective serotonin reuptake inhibitors.
Relevant data from characterization studies include:
(S)-Bupropion L-Tartaric Acid Salt has several scientific uses:
The synthesis of enantiopure (S)-bupropion (CAS 324548-43-8) begins with the prochiral precursor 3'-chloropropiophenone. Traditional racemic bupropion synthesis involves ethylmagnesium bromide addition to 3-chlorobenzonitrile, followed by α-bromination and tert-butylamine substitution to yield (±)-bupropion [5]. For enantioselective production, two primary strategies are employed:
Chiral Pool-Derived Synthesis: This approach utilizes enantiopure natural products as starting materials. For example, (L)-alanine derivatives serve as chiral templates to introduce stereochemistry early in the synthesis. The key step involves stereocontrolled alkylation or acylation at the benzylic carbon, preserving the S-configuration throughout subsequent reactions [2].
Enantioselective Ketone Reduction: Catalytic asymmetric hydrogenation of the α-bromoketone intermediate using chiral catalysts like Ru-BINAP complexes achieves high enantiomeric excess (ee > 95%). The resulting (S)-bromoalcohol undergoes amination with tert-butylamine under mild conditions to prevent racemization [7].
Table 1: Comparative Synthesis Methods for (S)-Bupropion Intermediate
Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Chiral Pool | (L)-Alaninol derivatives | 65-72 | >99 | Multi-step purification |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 85-90 | 95-98 | Catalyst cost |
Enzymatic Resolution | Lipase PS-C | 40-50 | 99 | Low yield of desired enantiomer |
Critical challenges include suppressing racemization during the amination step (optimal at pH < 5 and temperatures < 25°C) and minimizing the formation of erythro/threo diastereomeric byproducts during reduction [9]. Recent innovations employ flow chemistry to enhance stereocontrol, where reaction parameters like residence time and temperature are precisely regulated to maintain ee > 98% [2].
L-Tartaric acid [(2R,3R)-2,3-dihydroxybutanedioic acid] serves a dual function in producing (S)-bupropion: chiral resolution and salt stabilization. The process leverages differential solubility of diastereomeric salts:
Table 2: Resolution Efficiency with L-Tartaric Acid
Solvent System | L-Tartaric Acid Equiv. | Crystallization Temp. (°C) | ee (%) | Recovery (%) |
---|---|---|---|---|
Ethanol/Water (3:1) | 0.55 | 4 | 98.5 | 68 |
Acetone | 0.60 | 25 | 92.3 | 75 |
Methanol/Ethyl Acetate | 0.50 | -10 | 99.1 | 62 |
High-Performance Thin-Layer Chromatography (HPTLC) analyses using L-tartaric acid-impregnated plates demonstrate baseline separation of enantiomers (resolution factor Rs = 6.30 for bupropion), enabling rapid purity validation [3]. The confined interlayer space in chiral stationary phases enhances selectivity by imposing steric constraints on enantiomer adsorption [7].
Modern catalysis strategies address limitations in traditional resolution by directly generating the (S)-enantiomer:
Table 3: Catalytic Systems for (S)-Bupropion Synthesis
Catalyst Type | Reaction | ee (%) | Turnover Number | Advantage |
---|---|---|---|---|
LDH-L-Tartrate Intercalate | Asymmetric reductive amination | 93 | 450 | Recyclable, solvent-free |
KRED-101 Mutant | Ketone reduction | >99 | 6,200 | High specificity |
Ru/Cu-Bifunctional | Photocatalytic amination | 94 | 310 | Mild conditions |
These methods exemplify trends toward atom-economical, continuous-flow processes that minimize waste and energy input. Industrial-scale productions now achieve space-time yields of >100 g·L-1·day-1 for (S)-bupropion intermediates [7] [10].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: